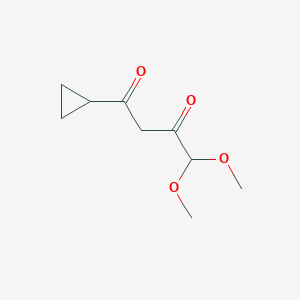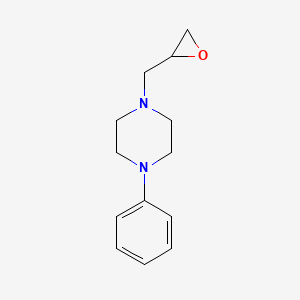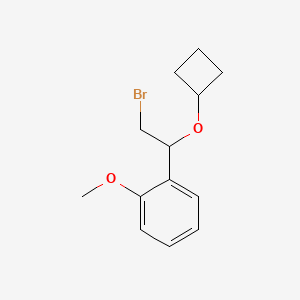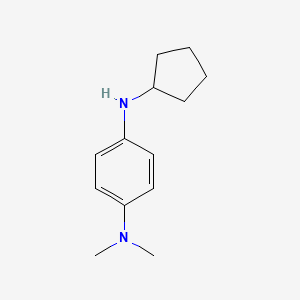
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C13H20N2 It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with cyclopentyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-diamine as the core structure.
Substitution Reactions: The amino groups on the benzene ring are substituted with cyclopentyl and dimethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to handle the reagents and control the reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopentyl and dimethyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzene-1,4-diamine: A simpler derivative with only dimethyl substitutions.
Cyclopentylbenzene-1,4-diamine: A derivative with only cyclopentyl substitution.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with similar structural features.
Uniqueness
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine is unique due to the combination of cyclopentyl and dimethyl substitutions, which may confer distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-N-cyclopentyl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-9-7-12(8-10-13)14-11-5-3-4-6-11/h7-11,14H,3-6H2,1-2H3 |
Clave InChI |
UMTWAAJACALFLW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



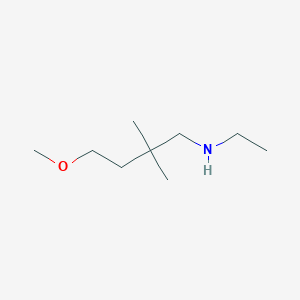
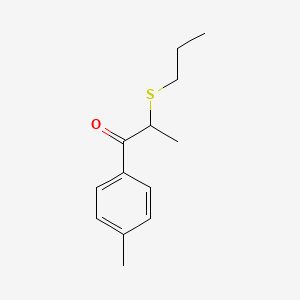
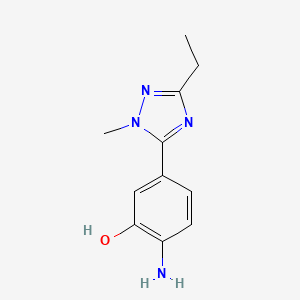
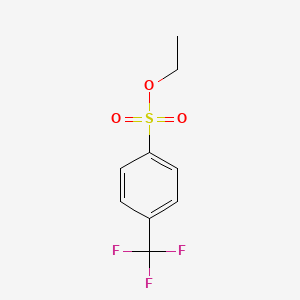

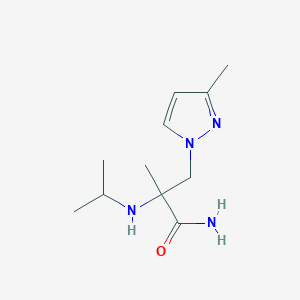


![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)

